2-((4-Acetylphenyl)(nitroso)amino)acetic acid
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Overview
Description
Scientific Research Applications
Overview of the Compound
2-((4-Acetylphenyl)(nitroso)amino)acetic acid, while not extensively researched in the papers found, shares structural similarities with compounds studied for various applications in scientific research. The compound is characterized by its acetylphenyl and nitrosoamino groups, which suggest potential reactivity and biological activity.
Applications in Herbicide Toxicity and Environmental Impact
The compound's structural resemblance to herbicides like 2,4-D suggests potential applications in studying herbicide toxicity and environmental impact. Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review analyzing global trends and gaps in studies about 2,4-D herbicide toxicity. They highlighted the importance of understanding the specific characteristics of herbicide toxicity and mutagenicity to guide future research and mitigation efforts, especially concerning occupational risk, neurotoxicity, and effects on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemical Stability and Degradation Pathways
Barchańska et al. (2019) focused on NTBC, a herbicide structurally similar to this compound, detailing its degradation processes and by-products. They employed LC-MS/MS to investigate NTBC's stability under different experimental conditions, identifying major degradation products and their stability. This study is significant for understanding the chemical stability and potential environmental impact of similar compounds (Barchańska et al., 2019).
Environmental and Health Impact Analysis
Another study by Islam et al. (2017) delved into the potential impact of the herbicide 2,4-D on human health and ecosystems. They emphasized the importance of understanding the environmental fate, behavior, and ecotoxicological effects of such compounds to make informed decisions regarding their use and regulation (Islam et al., 2017).
Mechanism of Action
Target of Action
It is commonly used in medicinal chemistry as a building block for the synthesis of various bioactive molecules . It has been reported to have anticancer activity and can inhibit the growth of various cancer cells .
Mode of Action
Chemically, it is a nitroso compound that contains a nitroso functional group (-no) and an acetyl group (-coch3) attached to a phenyl ring . It also contains an amino acid backbone, making it a potential precursor to peptide synthesis .
Biochemical Pathways
It is often utilized as a reagent for the preparation of nitrosoalkenes and nitrosoalkanes, which can be further utilized in diverse chemical reactions .
Result of Action
It has been reported to have anticancer activity and can inhibit the growth of various cancer cells .
Action Environment
Biochemical Analysis
Biochemical Properties
2-((4-Acetylphenyl)(nitroso)amino)acetic acid is a nitroso compound that contains a nitroso functional group (-NO) and an acetyl group (-COCH3) attached to a phenyl ring . It also contains an amino acid backbone, making it a potential precursor to peptide synthesis . In terms of usage, this compound is often utilized as a reagent for the preparation of nitrosoalkenes and nitrosoalkanes, which can be further utilized in diverse chemical reactions .
Molecular Mechanism
Nitroso compounds are known to undergo a variety of reactions, including oxidation, reduction, and complexation with metals . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.
Properties
IUPAC Name |
2-(4-acetyl-N-nitrosoanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)8-2-4-9(5-3-8)12(11-16)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWORSMWSYZMIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CC(=O)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84968-84-3 |
Source
|
Record name | (1-(4-ACETYLPHENYL)-2-OXOHYDRAZINO)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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